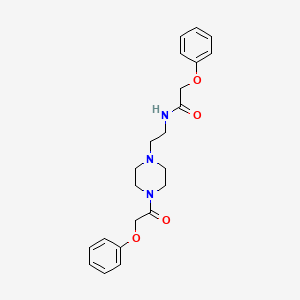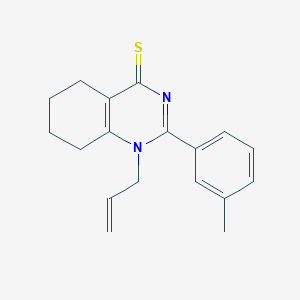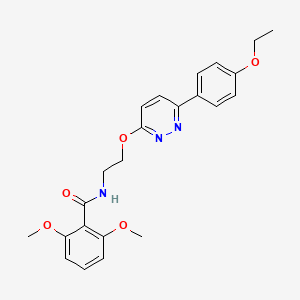![molecular formula C15H14ClNO4S B2360591 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214050-43-7](/img/structure/B2360591.png)
3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is a complex organic compound. It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H9ClO4S .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” can be represented by the SMILES string: OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the compound contains a carboxylic acid group (OC(=O)), a phenyl ring (C1=CC=C(C=C1)), and a sulfonyl chloride group (S(Cl)(=O)=O).Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is 248.68 g/mol . It’s sensitive to moisture and reacts with water .Wissenschaftliche Forschungsanwendungen
GABAB Receptor Antagonists
- 3-Amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, phaclofen, and saclofen, is identified as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
- Baclofen, closely related to 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, is examined for its crystal structure and interactions with other acids, offering insights into its pharmaceutical applications (Báthori & Kilinkissa, 2015).
Synthesis and Applications
- Research on saclofen, a derivative of 3-(4-chlorophenyl)propanoic acid, explores its synthesis and application as a GABAB receptor antagonist (Abbenante & Prager, 1992).
- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives discusses their conformational properties, which is significant for chemical applications (Tye & Skinner, 2002).
Pharmaceutical Applications
- Investigations into novel thromboxane receptor antagonists and their derivatives highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases (Wang et al., 2014).
- The compound's derivatives have been studied for their role as inhibitors in human heart chymase, suggesting their utility in cardiovascular and inflammatory disorders (Niwata et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)10-14(15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDOYKQGTZUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)